molecular formula C6H7BrClFN2 B3021678 (4-Bromo-3-fluorophenyl)hydrazine hydrochloride CAS No. 1420685-39-7

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Cat. No. B3021678
M. Wt: 241.49
InChI Key: XIFXALMOWDDZMO-UHFFFAOYSA-N
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Description

“(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 227015-68-1 . It has a molecular weight of 205.03 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is 1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 . The InChI key is LEMDELXPDAYDKA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 205.03 .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

  • A ratiometric fluorescent probe utilizing dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site has been designed for detecting hydrazine in biological and water samples. This probe, with low cytotoxicity and large Stokes shift, enables the quantitative determination of environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).

Synthesis of Pharmaceutical Compounds

  • Fluorinated benzothiazepines and pyrazolines synthesized using 4-Bromo-2-fluorobenzaldehyde have been explored for their structural and chemical properties. These compounds have potential applications in pharmaceutical manufacturing (Jagadhani et al., 2015).

Synthesis Methodology and Optimization

  • The synthesis of 4-Chloro-2-fluorophenyl hydrazine, a compound structurally similar to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride, has been optimized using phase transfer catalysis. This process involves diazotization, reduction, and acid and alkaline hydrolysis, providing insights into efficient synthesis methods for similar compounds (Hai-qun, 2011).

Exploration of Chemical Reactivity and Biological Activities

  • A study on hydrazine derivatives, including those with fluorophenyl groups, has modeled their structural and reactivity properties. This includes molecular docking and dynamics simulation studies to predict biological activities, offering insights into the potential pharmacological applications of such compounds (Mary et al., 2021).

Antimicrobial and Antitumor Properties

  • Research on the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, which include fluorophenyl components, has revealed their cytotoxic effect against tumor cell lines. This demonstrates the potential of such compounds in developing new cancer therapies (Flefel et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXALMOWDDZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696747
Record name (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

CAS RN

865705-44-8
Record name (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Dacher, S Gouty, S Dash, BM Cox… - Journal of …, 2013 - Soc Neuroscience
The postsynaptic scaffolding A-kinase anchoring protein 79/150 (AKAP79/150) signaling complex regulates excitatory synaptic transmission and strength through tethering protein …

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